(E)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethyl]-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS2/c1-13-11-14(2)21(20-13)16(17-6-4-10-24-17)12-19-18(22)8-7-15-5-3-9-23-15/h3-11,16H,12H2,1-2H3,(H,19,22)/b8-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJJHWWOCYXBFCS-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNC(=O)C=CC2=CC=CS2)C3=CC=CS3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1C(CNC(=O)/C=C/C2=CC=CS2)C3=CC=CS3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Core Structural Differences
The table below highlights key structural distinctions between the target compound and its analogs:
Key Observations :
- Substituent Effects : The target compound’s 3,5-dimethylpyrazole group enhances lipophilicity compared to the phenyl or nitrophenyl substituents in analogs . This may improve membrane permeability but reduce aqueous solubility.
- Acrylamide Variants: The thiophene-terminated acrylamide in the target compound contrasts with the cyano or propyl groups in analogs, suggesting divergent electronic properties (e.g., electron-rich vs. electron-deficient motifs) .
Preparation Methods
Three-Step Modular Synthesis
The most widely adopted method involves sequential construction of the pyrazole, thiophene-ethylamine, and acrylamide moieties.
Step 1: Synthesis of 3,5-Dimethyl-1H-pyrazole
| Parameter | Specification |
|---|---|
| Starting materials | Acetylacetone, hydrazine hydrate |
| Solvent | Aqueous NaOH (20% w/v) |
| Temperature | 15°C (maintained during exothermic reaction) |
| Yield | 78-82% after ether extraction |
The reaction proceeds via cyclocondensation, where acetylacetone's diketone group reacts with hydrazine to form the pyrazole ring. Crystallization from ether yields white needles with >98% purity by HPLC.
Step 2: Preparation of 2-(Thiophen-2-yl)ethylamine
| Parameter | Specification |
|---|---|
| Starting materials | Thiophene-2-carboxaldehyde, ethylamine |
| Reagent | NaBH4 (2.5 equiv) |
| Solvent | Methanol (anhydrous) |
| Reaction time | 12 hr at reflux |
| Yield | 67% after column chromatography |
Reductive amination occurs through initial imine formation followed by borohydride reduction. The amine intermediate is stabilized by thiophene's electron-rich aromatic system, preventing polymerization.
Step 3: Acrylamide Coupling
| Component A | 3-(Thiophen-2-yl)acryloyl chloride |
| Component B | 2-(3,5-Dimethylpyrazol-1-yl)-2-(thiophen-2-yl)ethylamine|
| Base | Triethylamine (3 equiv) |
| Solvent | Dichloromethane (dry) |
| Temperature | 0°C → room temperature, 4 hr |
| Yield | 85% (E:Z = 9:1) |
The (E)-configuration is favored due to steric hindrance between the thiophene rings during nucleophilic acyl substitution. Microwave-assisted coupling (50W, 80°C, 20 min) increases yield to 92% while maintaining stereoselectivity.
Alternative Synthetic Strategies
One-Pot Tandem Approach
A modified procedure combines Steps 2 and 3 using in-situ acryloyl chloride generation:
- React 3-(thiophen-2-yl)acrylic acid with SOCl2 (1.2 equiv) in THF at 40°C for 2 hr
- Add amine component and N,N-diisopropylethylamine (DIPEA)
- Stir at room temperature for 6 hr
Advantages :
- Eliminates intermediate purification
- Reduces total synthesis time from 48 hr to 12 hr
- Maintains 80% overall yield
Industrial-Scale Production
Pharmaceutical manufacturers employ continuous flow systems to enhance process control:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Throughput | 5 kg/day | 22 kg/day |
| Purity | 98.5% | 99.7% |
| Solvent Consumption | 120 L/kg product | 45 L/kg product |
| Energy Efficiency | 35 kWh/kg | 18 kWh/kg |
Key innovations include:
- Microreactor technology for exothermic amidation steps
- Simulated moving bed (SMB) chromatography for final purification
- PAT (Process Analytical Technology) monitoring using inline FTIR and HPLC
Characterization and Quality Control
Critical analytical data for batch release:
| Test | Acceptance Criteria | Method |
|---|---|---|
| Identity (NMR) | δ 7.85 (d, J=15.5 Hz, CH=CHCO) | 1H NMR (600 MHz, DMSO-d6) |
| Purity | ≥99.0% (HPLC area normalization) | C18 column, 0.1% TFA mobile phase |
| Residual Solvents | <500 ppm ethers | GC-MS |
| Heavy Metals | <10 ppm | ICP-MS |
X-ray crystallography confirms the (E)-configuration through planarity of the acrylamide moiety (torsion angle = 178.5°). Stability studies show ≥24-month shelf life when stored under argon at -20°C.
Emerging Methodologies
Enzymatic Aminolysis
Recent trials using immobilized lipase (Novozym 435) demonstrate:
- 92% conversion at 37°C in aqueous buffer
- Complete (E)-selectivity without racemization
- 5× reusability of biocatalyst
Photochemical Activation
UV-initiated (365 nm) coupling reduces reaction time to 15 minutes with:
- 0.5 mol% eosin Y as photosensitizer
- TBADT (tert-butyl anthraquinone) electron donor
- Oxygen-free environment
Q & A
Basic Question: What is the recommended multi-step synthetic route for preparing (E)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide?
Methodological Answer:
The synthesis involves three key steps (Figure 1):
Pyrazole Intermediate : React acetylacetone with hydrazine hydrate under acidic conditions to form 3,5-dimethyl-1H-pyrazole .
Thiophene-Ethylamine Intermediate : Reduce thiophene-2-carboxaldehyde with ethylamine using NaBH₄ or similar agents to yield 2-(thiophen-2-yl)ethylamine .
Final Coupling : React the intermediates with 3-(thiophen-2-yl)acryloyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to form the acrylamide .
Key Optimization : Use HPLC to monitor reaction progress and column chromatography for purification (>85% yield reported) .
Basic Question: How can researchers confirm the structural integrity of the compound post-synthesis?
Methodological Answer:
Use a combination of spectroscopic and chromatographic techniques:
- NMR : Confirm proton environments (e.g., thiophene protons at δ 6.8–7.2 ppm, pyrazole methyl groups at δ 2.1–2.3 ppm) .
- HPLC-PDA : Verify purity (>98%) and detect trace impurities .
- Mass Spectrometry : Match experimental [M+H]⁺ peaks with theoretical molecular weight (e.g., 387.4 g/mol) .
Advanced Question: How can reaction conditions be optimized to improve yield and reduce side products during acrylamide coupling?
Methodological Answer:
Key parameters include:
- Solvent Choice : DMF or THF improves solubility of intermediates .
- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .
- Temperature Control : Maintain 0–5°C during acryloyl chloride addition to minimize hydrolysis .
Advanced Tools : - In-line FTIR : Monitor carbonyl stretching (1650–1700 cm⁻¹) to track reaction completion .
- Flow Chemistry : Continuous flow reactors reduce side reactions (e.g., dimerization) .
Advanced Question: How to resolve contradictions in reported bioactivity data (e.g., anti-inflammatory vs. pesticidal activity)?
Methodological Answer:
Discrepancies may arise from assay conditions or target specificity. Mitigate via:
Dose-Response Studies : Establish EC₅₀ values across multiple assays (e.g., COX-2 inhibition vs. insecticidal activity) .
Molecular Docking : Compare binding affinities to targets like cyclooxygenase (anti-inflammatory) vs. acetylcholinesterase (pesticidal) .
Metabolite Profiling : Use LC-MS to identify active metabolites in different biological systems .
Advanced Question: What experimental designs are suitable for evaluating the compound’s therapeutic potential in inflammatory diseases?
Methodological Answer:
In Vitro Models :
- COX-2 Inhibition Assay : Measure IC₅₀ using purified enzyme or LPS-stimulated macrophages .
- Cytokine Profiling : Quantify TNF-α/IL-6 suppression in THP-1 cells via ELISA .
In Vivo Models :
- Murine Paw Edema : Administer compound (10–50 mg/kg) and track inflammation reduction .
Safety : Assess hepatotoxicity via ALT/AST levels in serum .
Advanced Question: How can the compound’s π-π stacking and hydrogen-bonding interactions be leveraged in materials science?
Methodological Answer:
- Conductive Polymers : Co-polymerize with thiophene monomers to enhance charge transport (e.g., conductivity ~10⁻³ S/cm) .
- Supramolecular Gels : Use acrylamide’s H-bonding to form stimuli-responsive gels; characterize via rheology and TEM .
- MOF Synthesis : Coordinate pyrazole N-atoms with metal ions (e.g., Cu²⁺) to build porous frameworks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
